Technical Guide: 4-Bromo-1-isopropyl-1H-pyrazol-3-amine (CAS 1006481-47-5)
Technical Guide: 4-Bromo-1-isopropyl-1H-pyrazol-3-amine (CAS 1006481-47-5)
Core Identity & Synthetic Utility in Drug Discovery
Executive Summary
4-Bromo-1-isopropyl-1H-pyrazol-3-amine (CAS 1006481-47-5) is a high-value heterocyclic intermediate utilized primarily in the synthesis of ATP-competitive kinase inhibitors. Characterized by a pyrazole core with three distinct vectors for diversification—the nucleophilic C3-amine, the electrophilic C4-bromide, and the lipophilic N1-isopropyl group—it serves as a "privileged scaffold" in medicinal chemistry.
This guide details the physicochemical profile, validated synthetic pathways, and reaction engineering principles required to leverage this compound in the development of therapeutics targeting BTK, PI3K, and other oncogenic kinases.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 1006481-47-5 |
| IUPAC Name | 4-Bromo-1-(propan-2-yl)-1H-pyrazol-3-amine |
| Molecular Formula | C₆H₁₀BrN₃ |
| Molecular Weight | 204.07 g/mol |
| Physical State | Solid or low-melting crystalline solid |
| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in Water |
| pKa (Calculated) | ~3.5 (Pyridine-like nitrogen), ~14 (Primary amine) |
| Key Functionality | Halogenated heteroaromatic amine |
Synthetic Pathways & Reaction Engineering
The synthesis of CAS 1006481-47-5 generally follows two distinct strategies. The choice of pathway depends on the availability of starting materials and the tolerance for regioisomeric separation.
Pathway A: Direct Bromination (High Fidelity)
This is the preferred industrial route as it avoids regioselectivity issues associated with alkylation.
-
Starting Material: 1-Isopropyl-1H-pyrazol-3-amine.
-
Reagent: N-Bromosuccinimide (NBS).[1]
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The C4 position of the electron-rich aminopyrazole is highly activated, allowing for mild bromination.
Protocol:
-
Dissolve 1-isopropyl-1H-pyrazol-3-amine (1.0 eq) in DCM (0.2 M) under N₂ atmosphere.
-
Cool to 0°C to suppress over-bromination or oxidation of the amine.
-
Add NBS (1.05 eq) portion-wise over 30 minutes.
-
Monitor via LC-MS.[2] Conversion is typically complete within 2–4 hours.
-
Quench: Wash with 10% Na₂S₂O₃ (aq) to remove active bromine species.
-
Purification: Recrystallization from EtOAc/Hexanes or silica flash chromatography.
Pathway B: N-Alkylation of 4-Bromo-3-aminopyrazole (Convergent)
This route uses the commercially available 4-bromo-1H-pyrazol-3-amine but introduces a critical regioselectivity challenge.
-
Reagents: 2-Bromopropane or 2-Iodopropane, Base (Cs₂CO₃ or NaH).
-
Challenge: Pyrazoles can be alkylated at N1 or N2.[3] The steric bulk of the isopropyl group and the electronic effect of the C3-amine influence the ratio.
-
Outcome: Typically favors N1-alkylation (desired) over N2, but requires chromatographic separation.
Visualization of Synthetic Logic
Figure 1: Comparative synthetic routes. Pathway A (top) offers superior regiocontrol compared to Pathway B (bottom).
Medicinal Chemistry Applications
The 4-bromo-1-isopropyl-1H-pyrazol-3-amine scaffold is a versatile building block designed for Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping .
Kinase Inhibition (The "Hinge Binder" Strategy)
The pyrazole amine motif functions as an adenine mimetic.
-
Mechanism: The C3-amine acts as a Hydrogen Bond Donor (HBD) to the hinge region of the kinase (e.g., Glu residue in the ATP binding pocket).
-
N1-Isopropyl Role: This group projects into the solvent-exposed region or a hydrophobic pocket (Gatekeeper residue), improving cellular permeability and metabolic stability compared to a methyl group.
C4-Functionalization (Suzuki-Miyaura Coupling)
The C4-bromide is an excellent handle for palladium-catalyzed cross-coupling to introduce aryl or heteroaryl systems, extending the molecule into the "selectivity pocket" of the protein target.
Standard Protocol for C4-Arylation:
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 eq).
-
Solvent: Dioxane/Water (4:1) at 90°C.
-
Note: The free amine at C3 does not typically require protection during Suzuki coupling if mild bases are used, making this a highly efficient step.
C3-Amine Functionalization
The primary amine can be derivatized via:
-
Amide Coupling: Reaction with acid chlorides to form inhibitors targeting the "back pocket."
-
Buchwald-Hartwig Amination: To create bis-amino pyrazole systems.
Application Workflow Diagram
Figure 2: Divergent synthesis capabilities of the scaffold for library generation.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS may be limited, it should be handled with the standard precautions for halogenated aminopyrazoles .
-
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Irritation: Category 2.
-
Eye Irritation: Category 2A.
-
STOT-SE: Category 3 (Respiratory irritation).
-
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination or oxidation).
References
-
PubChem. (n.d.). 5-Bromo-1-isopropyl-1H-pyrazol-3-amine (Compound). National Library of Medicine. Retrieved from [Link]
-
National Institutes of Health (PMC). (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (Mechanistic grounding for N-alkylation selectivity). Retrieved from [Link]
Sources
- 1. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]
- 2. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
